molecular formula C20H19NO5 B2824285 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid CAS No. 2094394-76-8

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid

Cat. No.: B2824285
CAS No.: 2094394-76-8
M. Wt: 353.374
InChI Key: ATOZHVHGFTUNQV-UHFFFAOYSA-N
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Description

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid is a complex organic compound with the molecular formula C20H19NO5 It is characterized by the presence of a fluorenyl group, an azetidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under controlled conditions.

    Introduction of the Fluorenyl Group: The fluorenyl group is introduced via a nucleophilic substitution reaction, where a fluorenylmethoxycarbonyl chloride reacts with the azetidine derivative.

    Formation of the Acetic Acid Moiety: The final step involves the esterification or amidation reaction to introduce the acetic acid moiety, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorenyl or azetidine derivatives.

Scientific Research Applications

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the azetidine ring can interact with nucleophilic sites. The acetic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propionic acid
  • 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]butyric acid

Uniqueness

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorenyl group, azetidine ring, and acetic acid moiety in a single molecule allows for versatile interactions and applications that are not commonly observed in other similar compounds.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(23)12-25-13-9-21(10-13)20(24)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOZHVHGFTUNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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